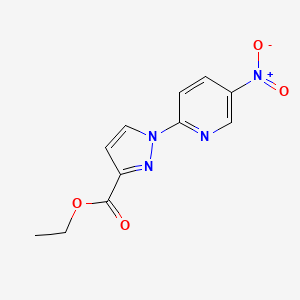

Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C11H10N4O4 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

ethyl 1-(5-nitropyridin-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C11H10N4O4/c1-2-19-11(16)9-5-6-14(13-9)10-4-3-8(7-12-10)15(17)18/h3-7H,2H2,1H3 |

InChI Key |

HHCFVZOUDCEAQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-nitropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various catalysts. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and other heterocyclic compounds .

Scientific Research Applications

Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The nitro group and pyrazole ring play crucial roles in binding to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate can be contextualized by comparing it to analogous pyrazole-carboxylate derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

Nitro Group Positioning: The target compound’s nitro group on the pyridine ring (vs.

Substituent Effects :

- Thiophene vs. Nitropyridine : Thiophene-containing derivatives (e.g., ) exhibit π-conjugation beneficial for charge transfer, whereas the nitropyridine group may enhance polar interactions in biological targets.

- Hydroxyphenyl vs. Nitro Groups : Hydroxyphenyl substituents (e.g., ) improve solubility and hydrogen-bonding capacity, contrasting with the nitro group’s electron-withdrawing nature.

Physical Properties

- Melting Points: Nitro-substituted derivatives (e.g., ) generally exhibit higher melting points (81–108°C) compared to non-polar analogs (e.g., thiophene derivatives as oils ).

- Solubility : Nitro groups reduce solubility in polar solvents, whereas hydroxyphenyl derivatives improve it .

Biological Activity

Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

- Molecular Formula : C11H10N4O4

- Molecular Weight : 262.22 g/mol

- IUPAC Name : Ethyl 1-(5-nitropyridin-2-yl)pyrazole-3-carboxylate

- Canonical SMILES : CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)N+[O-]

Synthesis

The synthesis of this compound typically involves:

- Formation of Hydrazide : Reacting 5-nitropyridine-2-carboxylic acid with hydrazine hydrate.

- Cyclization : The resulting hydrazide is cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole derivative.

The compound exhibits its biological effects primarily through interaction with specific molecular targets, notably protein kinases. The nitro group and the pyrazole ring are crucial for binding to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular processes.

Anticancer Properties

Recent studies have indicated that this compound shows promising anticancer activity. It has been evaluated for its ability to inhibit various kinases involved in cancer progression. In vitro assays demonstrate that this compound can significantly reduce cell proliferation in cancer cell lines by inducing apoptosis .

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on several enzymes:

- Neuraminidase (NA) : A series of derivatives based on the pyrazole moiety showed substantial inhibitory activity against NA, which is crucial in influenza virus replication. Some derivatives exhibited up to 72% inhibition at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the substituents on the pyrazole ring significantly affect biological activity. For instance, electron-withdrawing groups enhance inhibitory potency against NA, while steric factors also play a role in binding affinity .

Comparative Analysis

This compound can be compared with similar compounds such as:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Structure | Kinase inhibition |

| Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate | Structure | Anticancer activity |

The unique combination of functional groups in this compound gives it distinct chemical and biological properties compared to these similar compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vitro Cancer Cell Lines : Studies demonstrated significant cytotoxicity against breast cancer and lung cancer cell lines, suggesting its potential as a therapeutic agent .

- Influenza Virus Models : Derivatives of this compound were shown to effectively inhibit viral replication in cell culture assays, indicating its potential use in antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.